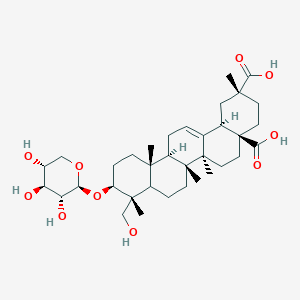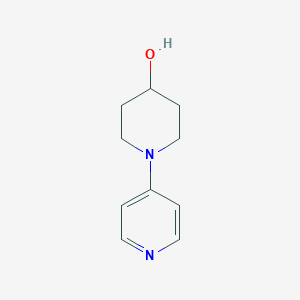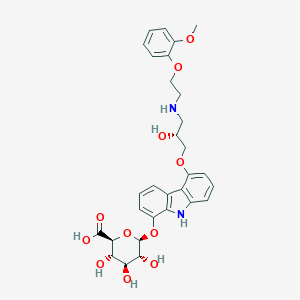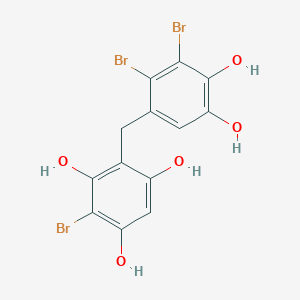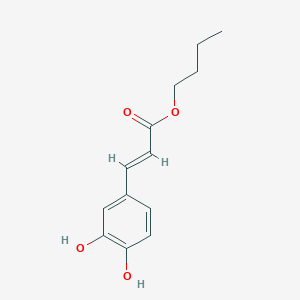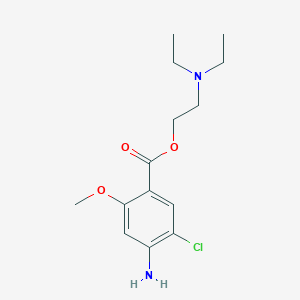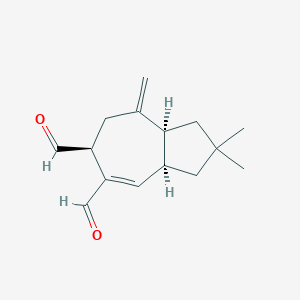
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
概要
説明
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many bioactive compounds, and the tert-butyl carbamate group, which is often used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of related carbamate compounds often involves multi-step processes that can include protection-deprotection strategies, cyclopropanation, and asymmetric aldol reactions. For instance, the synthesis of a similar compound, tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, was achieved from L-Serine through a seven-step process, including esterification, Boc protection, and Corey-Fuchs reaction, with an overall yield of 41% . Another related synthesis utilized an iodolactamization as a key step to produce a highly functionalized intermediate for CCR2 antagonists . These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired stereochemistry and functional group protection.
Molecular Structure Analysis
The molecular structure of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl group adds aromatic character to the molecule, which can influence its reactivity and interaction with biological targets. The tert-butyl carbamate moiety is a common protecting group for amines, providing steric bulk and stability against various reaction conditions .
Chemical Reactions Analysis
Compounds similar to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate can undergo a variety of chemical reactions. For example, the tert-butyl carbamate protecting group can be removed under acidic conditions or by hydrogenolysis. The benzyl group can participate in nucleophilic substitution reactions or can be removed by hydrogenation in the presence of a palladium catalyst. The pyrrolidine ring can engage in cycloaddition reactions, as demonstrated by the Cu(I)-catalyzed [3+2] cycloadditions involving tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate would be influenced by its functional groups. The tert-butyl group is known for its bulkiness, which can affect the solubility and boiling point of the compound. The benzyl group contributes to the compound's aromaticity, potentially affecting its UV absorption characteristics. The pyrrolidine ring, being a heterocycle, can participate in hydrogen bonding and influence the compound's boiling point and solubility in polar solvents .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of N-substituted Pyrrolidin-3-ylmethanamine : This study presents an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. The process is described as simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Structural Characterization of Carbamate Derivatives : A study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, involves their synthesis and structural characterization using single crystal X-ray diffraction. The research highlights the interplay of various hydrogen bonds forming three-dimensional architecture in these compounds (U. Das et al., 2016).
Chemical Reactions and Transformations
Metalation and Alkylation of tert-Butyl Carbamate Derivatives : This paper investigates the ability of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. The study explores efficient pathways for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).
Cu(I)-Catalyzed Cycloadditions : A study on Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to 1-benzylidenepyrazole-3-one-derived azomethine imines explores regio- and stereo-selective 1,3-dipolar cycloadditions. The research is significant for its exploration of efficient reaction conditions and product characterization (Eva Pušavec et al., 2014).
Intermediates in Synthesis
Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate : This study involves the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B. It highlights a multi-step process starting from L-Serine, with potential applications in synthesizing compounds with cytotoxic activity against human carcinoma cell lines (L. Tang et al., 2014).
Preparation of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate : A study describing a high-yielding preparation method for this compound, utilizing Boc-involved neighboring group participation mediated by thionyl chloride. The study emphasizes advantages in simplicity, yield, and purification (Tao Li et al., 2015).
作用機序
特性
IUPAC Name |
tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

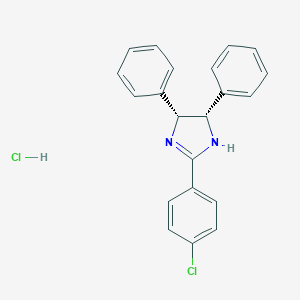
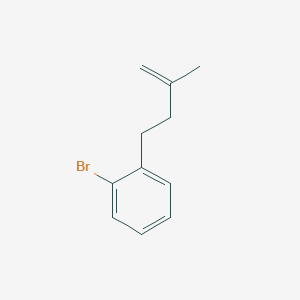

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

